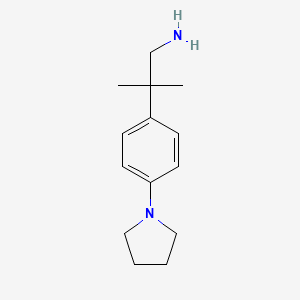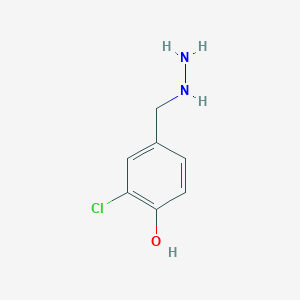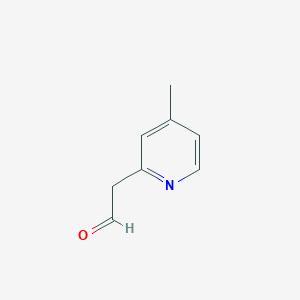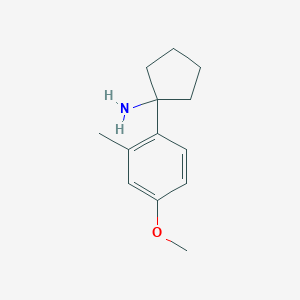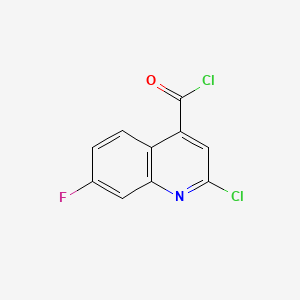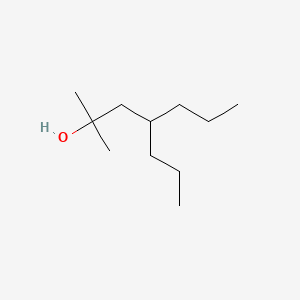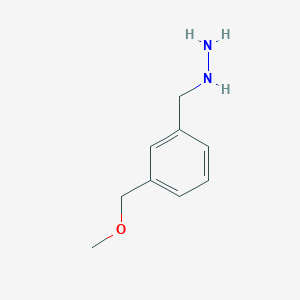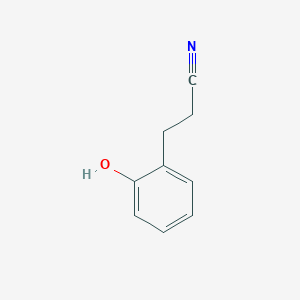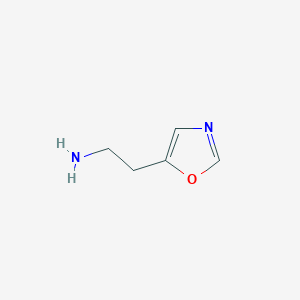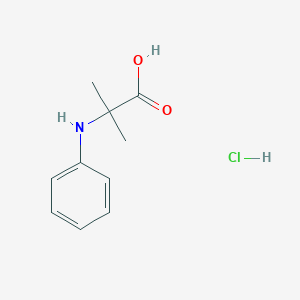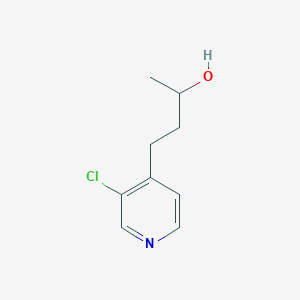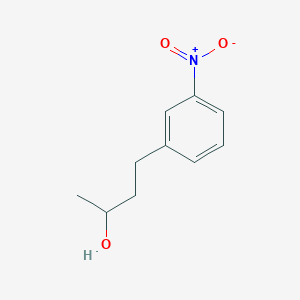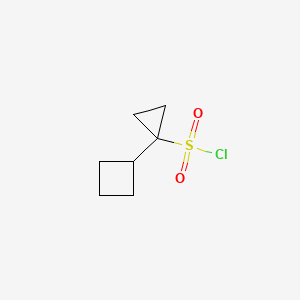![molecular formula C14H16Cl3N3OS B15323635 N-{2-[3-(2,5-dichlorothiophen-3-yl)propoxy]phenyl}guanidine hydrochloride](/img/structure/B15323635.png)
N-{2-[3-(2,5-dichlorothiophen-3-yl)propoxy]phenyl}guanidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[3-(2,5-dichlorothiophen-3-yl)propoxy]phenyl}guanidine hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a dichlorothiophene moiety and a guanidine group, making it a subject of interest for various chemical and biological studies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-(2,5-dichlorothiophen-3-yl)propoxy]phenyl}guanidine hydrochloride typically involves multiple steps, starting with the preparation of the dichlorothiophene intermediate. This intermediate is then reacted with a phenylpropoxy compound under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often incorporating advanced purification techniques such as recrystallization and chromatography to ensure the final product meets stringent quality standards .
化学反应分析
Types of Reactions
N-{2-[3-(2,5-dichlorothiophen-3-yl)propoxy]phenyl}guanidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate
Common Reagents and Conditions
The reactions involving this compound are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are often performed under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-oxygen bonds .
科学研究应用
N-{2-[3-(2,5-dichlorothiophen-3-yl)propoxy]phenyl}guanidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of N-{2-[3-(2,5-dichlorothiophen-3-yl)propoxy]phenyl}guanidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s guanidine group is known to form strong hydrogen bonds with target molecules, facilitating its binding and subsequent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction processes .
相似化合物的比较
Similar Compounds
- N-{2-[3-(2,5-dichlorothiophen-3-yl)propoxy]phenyl}guanidine
- N-{2-[3-(2,5-dichlorothiophen-3-yl)propoxy]phenyl}guanidine sulfate
- N-{2-[3-(2,5-dichlorothiophen-3-yl)propoxy]phenyl}guanidine nitrate
Uniqueness
Compared to its analogs, N-{2-[3-(2,5-dichlorothiophen-3-yl)propoxy]phenyl}guanidine hydrochloride is unique due to its specific hydrochloride salt form, which can influence its solubility, stability, and bioavailability. This uniqueness makes it particularly valuable for certain applications where these properties are critical .
属性
分子式 |
C14H16Cl3N3OS |
|---|---|
分子量 |
380.7 g/mol |
IUPAC 名称 |
2-[2-[3-(2,5-dichlorothiophen-3-yl)propoxy]phenyl]guanidine;hydrochloride |
InChI |
InChI=1S/C14H15Cl2N3OS.ClH/c15-12-8-9(13(16)21-12)4-3-7-20-11-6-2-1-5-10(11)19-14(17)18;/h1-2,5-6,8H,3-4,7H2,(H4,17,18,19);1H |
InChI 键 |
XBPITGNWNZWYDX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)N=C(N)N)OCCCC2=C(SC(=C2)Cl)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


